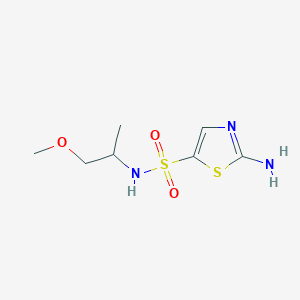

2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide

描述

属性

IUPAC Name |

2-amino-N-(1-methoxypropan-2-yl)-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3S2/c1-5(4-13-2)10-15(11,12)6-3-9-7(8)14-6/h3,5,10H,4H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACZWQYPMABUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of 2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a crucial role in the regulation of gene expression .

Mode of Action

this compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC1 affects multiple biochemical pathwaysIt is known that bcr-abl is involved in several signaling pathways related to cell growth and survival, while hdac1 is involved in the regulation of gene expression .

Result of Action

The inhibition of Bcr-Abl and HDAC1 by this compound leads to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these cancers .

生物活性

2-Amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide is a sulfonamide derivative notable for its thiazole scaffold, which is associated with various pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 251.3 g/mol. The structure features a thiazole ring linked to a sulfonamide group and an amino group, enhancing its biological properties. The methoxypropan-2-yl substituent improves solubility, which is crucial for its pharmacological activity.

Enzyme Inhibition

This compound acts primarily by inhibiting enzymes involved in bacterial folate synthesis. It mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, which disrupts essential metabolic pathways in bacteria. This mechanism is critical in developing new antimicrobial agents, especially against resistant bacterial strains.

Anticancer Activity

The compound also exhibits significant antiproliferative effects against various cancer cell lines. Notably, it inhibits key proteins such as Bcr-Abl and histone deacetylase 1 (HDAC1), affecting cell proliferation and apoptosis pathways. Studies have shown that it has potent activity against leukemia and prostate cancer cells, making it a candidate for further therapeutic development .

Antimicrobial Studies

Research indicates that thiazole derivatives, including this compound, demonstrate broad-spectrum antimicrobial activity. For instance, a study on thiazole-sulfanilamide derivatives showed promising results against multiple bacterial strains with varying degrees of potency . The compound's ability to inhibit bacterial growth positions it as a valuable agent in combating antibiotic resistance.

Anticancer Evaluation

In vitro studies using the MTT assay have demonstrated that this compound exhibits significant cytotoxicity against cancer cells. For example, compounds derived from similar thiazole structures have shown IC50 values comparable to established chemotherapeutics like cisplatin .

Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial folate synthesis | |

| Anticancer | Inhibition of Bcr-Abl and HDAC1 | |

| Cytotoxicity | Significant effects on cancer cell lines |

Future Directions

The ongoing research into this compound focuses on its potential as a lead compound for developing new therapeutic agents. Its unique structural features allow for further derivatization, potentially enhancing its efficacy and reducing toxicity.

科学研究应用

Antimicrobial Activity

2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide exhibits notable antimicrobial properties, particularly against resistant bacterial strains. The compound acts by mimicking para-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism results in bacteriostatic effects against a variety of pathogens.

Table 1: Antimicrobial Activity against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 31.25 μg/mL | |

| Staphylococcus aureus | 15.62 μg/mL | |

| Streptococcus pyogenes | 31.25 μg/mL |

Anticancer Activity

The compound also shows promising anticancer activity, particularly against leukemia and prostate cancer cell lines. Studies indicate that it inhibits key proteins such as Bcr-Abl and histone deacetylase 1 (HDAC1), which are involved in cell growth and survival pathways.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives, including this compound, on MCF-7 breast cancer cells using the MTT assay. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like cisplatin, indicating significant potential as an anticancer agent .

Table 2: Anticancer Activity Against Cell Lines

Future Directions and Research

Ongoing research focuses on optimizing the synthesis of this compound and exploring its derivatives to enhance efficacy against resistant bacterial strains and various cancer types. The unique thiazole scaffold continues to be a subject of interest in drug discovery, particularly for developing novel therapeutic agents.

相似化合物的比较

5-R-Amino-1,3,4-Thiadiazole-2-Thiol Derivatives (Sych et al., )

Structure: These compounds feature a 1,3,4-thiadiazole core with a mercapto group at position 2 and a substituted amino group at position 4. The sulfanylacetic acid derivatives are synthesized via heterocyclization of acylated thiosemicarbazides followed by alkylation. Comparison:

- Thiadiazoles are more electron-deficient, which may enhance reactivity in biological systems.

- Substituents : The 1-methoxypropan-2-yl group in the target compound confers higher hydrophilicity compared to the alkyl/acetyl groups in Sych et al.’s derivatives.

- Activity : Sych et al.’s compounds demonstrate anticonvulsant and anticancer effects, while the target compound’s bioactivity remains underexplored. The thiazole sulfonamide scaffold is historically linked to antimicrobial activity (e.g., sulfa drugs), suggesting divergent therapeutic applications .

2-Amino-N-(Arylsulfinyl)-Acetamides (Patent, )

Structure: These compounds possess an acetamide backbone with arylsulfinyl and amino substituents. They inhibit bacterial aminoacyl-tRNA synthetases (aaRS), critical for protein synthesis. Comparison:

- Sulfonamide vs.

- Biological Target : While the patent compounds target aaRS, thiazole sulfonamides often inhibit carbonic anhydrase or dihydropteroate synthase (e.g., classical sulfonamide antibiotics). This highlights divergent mechanisms of action .

Fluorinated Analogs (Patent, )

Structure: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide features a trifluoroethyl group instead of the methoxypropan-2-yl substituent. Comparison:

- Substituent Effects : The trifluoroethyl group increases lipophilicity and metabolic stability compared to the methoxypropan-2-yl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Synthesis : The patent describes a specialized route for trifluoroethyl incorporation, whereas the target compound’s synthesis relies on standard alkylation protocols .

准备方法

Synthetic Route Overview

The preparation of 2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide typically involves two major steps:

- Step 1: Synthesis of the 2-aminothiazole core with appropriate substitution.

- Step 2: Sulfonamide formation by reaction of the aminothiazole with a sulfonyl chloride derivative.

This approach is consistent with the general methodology for 2-aminothiazole sulfonamide derivatives, as documented in recent literature.

Preparation of 2-aminothiazole Intermediate

The 2-aminothiazole moiety is usually synthesized via cyclization reactions involving α-haloketones and thiourea or related sulfur-nitrogen sources. For the specific 1-methoxypropan-2-yl substitution, the intermediate is prepared by introducing a methoxypropan-2-yl group to the nitrogen atom of the 2-aminothiazole ring, often through nucleophilic substitution or reductive amination methods.

Sulfonamide Formation

The key step in preparing this compound is the sulfonamide bond formation between the amino group on the thiazole ring and a sulfonyl chloride. The general procedure is as follows:

- Reactants: 2-aminothiazole derivative and an appropriate sulfonyl chloride (in this case, thiazole-5-sulfonyl chloride or its equivalent).

- Base: Sodium carbonate or another mild base to neutralize the hydrochloric acid formed.

- Solvent: Dichloromethane or other inert organic solvents.

- Conditions: Stirring at room temperature until the reaction completes, typically monitored by thin-layer chromatography (TLC).

- Work-up: Addition of water, extraction with organic solvents, drying over anhydrous sodium sulfate, filtration, and evaporation under reduced pressure.

- Purification: Recrystallization or column chromatography to isolate the pure sulfonamide compound.

This procedure is supported by experimental methods reported for related 2-aminothiazole sulfonamide derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | Room temperature (20-25°C) | Mild conditions favor high selectivity |

| Solvent | Dichloromethane (DCM), Acetonitrile | DCM preferred for solubility and inertness |

| Base | Sodium carbonate, Triethylamine | Neutralizes HCl formed during sulfonamide formation |

| Reaction Time | 2 to 24 hours | Monitored by TLC for completion |

| Purification | Recrystallization or silica gel column | Ensures high purity of final compound |

Alternative Preparation Approaches

Some patents and literature sources suggest alternative routes involving chlorosulfonylation of the thiazole ring followed by amination. For example, chlorination of mercapto-substituted thiazoles under acidic aqueous conditions can yield chlorosulfonyl intermediates, which then react with amines to form sulfonamides. However, these methods are more complex and may involve harsher conditions or expensive reagents.

Research Findings and Analytical Data

In a study synthesizing a series of 2-aminothiazole sulfonamide derivatives, the following key observations were made regarding preparation:

- The reaction between 2-aminothiazole and sulfonyl chlorides proceeds efficiently under mild base and solvent conditions.

- Purification by recrystallization yields high-purity compounds suitable for biological testing.

- Spectroscopic methods such as ^1H NMR and ^13C NMR confirm the structure of the synthesized sulfonamide derivatives.

- High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-aminothiazole + 1-methoxypropan-2-yl group | Formation of substituted aminothiazole | Intermediate for sulfonamide formation |

| 2 | Aminothiazole + sulfonyl chloride + base (Na2CO3) + DCM | Stirring at room temperature, 2-24 h | Formation of this compound |

| 3 | Work-up: water addition, extraction, drying | Isolation of crude product | Crude sulfonamide |

| 4 | Purification: recrystallization or chromatography | Purification of final compound | Pure sulfonamide derivative |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide?

- Methodological Answer: The compound can be synthesized via multi-step procedures involving heterocyclization and sulfonamide coupling. For example:

- Step 1 : Synthesis of the thiazole core via cyclization of thiourea derivatives with α-haloketones or α-chloroaldehydes (e.g., using acrolein and diazonium salts as precursors) .

- Step 2 : Introduction of the sulfonamide group through reaction with sulfonyl chlorides or via oxidative chlorination of intermediates (e.g., using Lawesson’s reagent for thiazole sulfonation) .

- Step 3 : Functionalization of the amino group with 1-methoxypropan-2-yl substituents through nucleophilic substitution or reductive amination .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR : To confirm regioselectivity of substitution on the thiazole ring and verify the 1-methoxypropan-2-yl group’s connectivity .

- IR Spectroscopy : Identifies sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and primary amine (N-H stretching at ~3300–3500 cm⁻¹) functional groups .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

- Methodological Answer:

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

- HPLC : Quantifies purity with reverse-phase columns (C18) and UV detection at 254 nm, especially for sulfonamide derivatives .

Advanced Research Questions

Q. What strategies address low yields in sulfonamide coupling reactions?

- Methodological Answer:

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to improve regioselectivity .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Reactions at 0–5°C minimize side products during sulfonyl chloride formation .

Q. How can structural modifications enhance biological activity?

- Methodological Answer:

- Pharmacophore Hybridization : Combine thiazole-sulfonamide scaffolds with morpholine or triazole moieties to improve pharmacokinetics and target affinity .

- SAR Studies : Replace the 1-methoxypropan-2-yl group with bulkier substituents (e.g., aryl groups) to evaluate impact on cytotoxicity .

Q. What computational methods predict target interactions?

- Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with HDAC or Bcr-Abl targets .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .

Q. How are data contradictions resolved in biological assays?

- Methodological Answer:

- Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 1–100 µM) to confirm IC₅₀ values .

- Control Experiments : Compare with known inhibitors (e.g., imatinib for Bcr-Abl) to validate assay conditions .

Q. What in vitro models evaluate anticancer potential?

- Methodological Answer:

- NCI-60 Panel : Screen against 60 cancer cell lines (e.g., MCF-7, A549) to identify selective cytotoxicity .

- Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify cell death mechanisms .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。